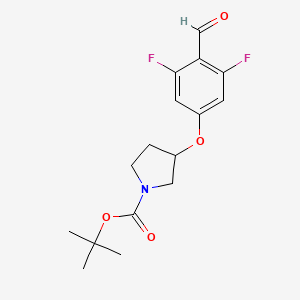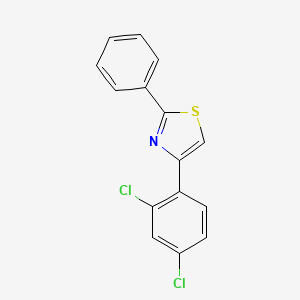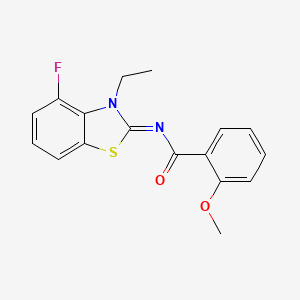![molecular formula C15H16N2O3S2 B2377050 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole CAS No. 2034310-03-5](/img/structure/B2377050.png)
4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). It also contains a phenyl group (a six-membered aromatic ring), and a bicyclic structure with a sulfur atom .
Molecular Structure Analysis
The presence of the oxazole ring, phenyl group, and bicyclic structure with a sulfur atom would all contribute to the overall structure of the molecule. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. The oxazole ring is aromatic and therefore relatively stable, but can be made to react under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its size, shape, functional groups, and the presence of any charged or polar atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis and Pharmacological Study: A study focused on the synthesis of a Schiff base derived from amoxicillin, involving a similar bicyclic sulfur-containing structure, demonstrating significant antibacterial and fungicidal activities against various pathogens (Al-Masoudi, Mohammad, & Hama, 2015).
- Antimicrobial Evaluation of Heterobicyclic Methylthiadiazole Hydrazones: Research on azabicyclic skeleton-based compounds synthesized a set of hydrazones showing potent antimicrobial activities against different bacterial and fungal strains, highlighting the structural influence on activity (Kodisundaram, Amirthaganesan, & Balasankar, 2013).
Anticancer Activities
- Evaluation of Thiazole and Thiadiazole Derivatives: A study synthesized and evaluated a novel series of thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, for their potent anticancer activities against Hepatocellular carcinoma cell line (HepG-2), showcasing the significant potential of these heterocyclic compounds in cancer therapy (Gomha et al., 2017).
Protective Activities Against Oxidative Stress
- Protective Effects of Thiazolo[3,2-b]-1,2,4-triazoles: Research investigated the prevention of ethanol-induced oxidative stress in liver and brain tissues of mice by a series of bicyclic condensed derivatives, indicating the therapeutic potential of such compounds in mitigating oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-16-15(8-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)9-21-13/h2-5,8,12-13H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZXPLPKEQJGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2376982.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)



![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)